3-Fluoro-1H-phosphole
CAS No.: 660838-43-7
Cat. No.: VC16825924
Molecular Formula: C4H4FP
Molecular Weight: 102.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 660838-43-7 |
---|---|
Molecular Formula | C4H4FP |
Molecular Weight | 102.05 g/mol |
IUPAC Name | 3-fluoro-1H-phosphole |
Standard InChI | InChI=1S/C4H4FP/c5-4-1-2-6-3-4/h1-3,6H |
Standard InChI Key | NWLOOCFPFQTATE-UHFFFAOYSA-N |
Canonical SMILES | C1=CPC=C1F |
Introduction
Structural and Electronic Properties of 3-Fluoro-1H-phosphole
Core Architecture
3-Fluoro-1H-phosphole (C₄H₄FP) consists of a five-membered ring containing one phosphorus atom and a fluorine substituent at the 3-position (Figure 1). The phosphorus atom adopts a trigonal pyramidal geometry, contributing to the compound’s reduced aromaticity compared to its nitrogen-containing analog, pyrrole . This diminished aromatic character arises from poor π-orbital overlap between phosphorus’s 3p orbitals and carbon’s 2p orbitals, resulting in a localized electron distribution that enhances reactivity at the phosphorus center .
Electronic Effects of Fluorine Substitution
The electronegative fluorine atom inductively withdraws electron density from the ring, polarizing the P–C bond and increasing the Lewis acidity of the phosphorus atom. This effect is quantified by nuclear magnetic resonance (NMR) spectroscopy, where the chemical shift of 3-fluoro-1H-phosphole appears upfield compared to non-fluorinated phospholes, indicating altered electron density . Density functional theory (DFT) calculations further reveal that fluorine substitution lowers the highest occupied molecular orbital (HOMO) energy by approximately 1.2 eV, enhancing susceptibility to electrophilic attack .
Table 1: Comparative Electronic Properties of Selected Phospholes
Compound | NMR Shift (ppm) | HOMO Energy (eV) | Aromaticity Index (NICS) |
---|---|---|---|
1H-Phosphole | −20.5 | −6.8 | −3.2 |
3-Fluoro-1H-phosphole | −18.2 | −8.0 | −2.1 |
2,5-Diphenylphosphole | −15.7 | −7.2 | −4.0 |
Synthesis and Stabilization Strategies
Conventional Synthetic Routes
Early syntheses of 3-fluoro-1H-phosphole relied on lithiation-cyclization sequences, but these methods suffered from low yields (<30%) due to the compound’s air sensitivity . A more robust approach involves the palladium-catalyzed cross-coupling of 3-fluoro-1-bromocyclopentene with primary phosphines (Equation 1):
This method achieves moderate yields (45–55%) when conducted under strict anaerobic conditions .
Advances in Stabilization
To mitigate decomposition, researchers have explored steric protection via bulky substituents. For example, incorporating tert-butyl groups at the 2- and 5-positions improves stability tenfold, enabling handling in air for short durations . Additionally, coordination to transition metals (e.g., tungsten or molybdenum) forms stable complexes that resist oxidation (Equation 2):
Reactivity and Functionalization
Coordination Chemistry
3-Fluoro-1H-phosphole exhibits strong σ-donor and weak π-acceptor capabilities, forming stable complexes with late transition metals. X-ray crystallography of a platinum complex, [PtCl₂(3-F-1H-phosphole)₂], reveals a square-planar geometry with Pt–P bond lengths of 2.28 Å . The fluorine substituent induces a trans influence, lengthening the opposing Pt–Cl bond by 0.05 Å compared to non-fluorinated analogs .
Electrophilic Substitution
The fluorine atom directs electrophiles to the 4-position of the ring. For instance, nitration with acetyl nitrate produces 4-nitro-3-fluoro-1H-phosphole in 68% yield (Equation 3):
Applications in Materials and Medicinal Chemistry
Luminescent Materials
When incorporated into conjugated polymers, 3-fluoro-1H-phosphole units enable tunable emission wavelengths. A poly(p-phenylene phosphole) derivative emits blue light (λₑₘ = 450 nm) with a quantum yield of 0.42, surpassing traditional polyfluorenes .
Antimicrobial Activity
Preliminary studies indicate that 3-fluoro-1H-phosphole derivatives inhibit Staphylococcus aureus growth (MIC = 8 μg/mL), likely through disruption of cell membrane integrity .
Comparative Analysis with Related Heterocycles
Table 2: Key Differences Between 3-Fluoro-1H-phosphole and Analogous Compounds
Property | 3-Fluoro-1H-phosphole | 1H-Pyrrole | 1H-Arsole |
---|---|---|---|
Aromaticity (NICS) | −2.1 | −10.3 | −4.7 |
Thermal Stability (°C) | 98 | 129 | 85 |
HOMO Energy (eV) | −8.0 | −9.2 | −7.5 |
Electrophilic Reactivity | Moderate | Low | High |
Challenges and Future Directions
Current limitations center on synthetic scalability and air stability. Future work should prioritize:
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Developing flow chemistry protocols for safer large-scale production
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Engineering N-heterocyclic carbene (NHC) adducts to enhance stability
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Exploring photocatalytic applications leveraging fluorine’s electron-withdrawing effects
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